
Triptorelin
Übersicht
Beschreibung
Triptorelin is a synthetic decapeptide gonadotropin-releasing hormone (GnRH) agonist with high affinity for GnRH receptors. Its structure (pGlu-His-Trp-Ser-Tyr-DTrp-Leu-Arg-Pro-Gly-NH₂) closely resembles native GnRH but includes modifications (e.g., D-Trp at position 6) to enhance receptor binding and stability . This compound suppresses gonadotropin secretion via pituitary desensitization, leading to reduced testosterone in men and estrogen in women. This mechanism underpins its clinical use in advanced prostate cancer, breast cancer, central precocious puberty (CPP), and endometriosis .
This compound is administered as acetate or pamoate salts in 1-month or 3-month depot formulations. Plasma concentrations remain detectable for up to 6 months post-injection, ensuring sustained therapeutic effects . Preclinical studies highlight its direct anti-proliferative effects on GnRH receptor-expressing cancer cells (e.g., MCF-7 breast cancer, OVCAR3 ovarian cancer) .
Vorbereitungsmethoden
Solid-Phase Peptide Synthesis (SPPS) of Triptorelin
Traditional SPPS Methodology
The conventional SPPS approach for this compound employs Rink Amid MBHA resin as the solid support, with Fmoc-protected amino acids sequentially coupled using activators such as HBTU/HOBT/DIEA (1:1:1:4 molar ratio) . Key steps include:
-
Resin Swelling : Pre-treated with dichloromethane (DCM) for >2 hours to enhance reactivity .
-
Deprotection : 20% piperidine in dimethylformamide (DMF) removes Fmoc groups at each step .
-
Coupling : Amino acids (e.g., Fmoc-Gly-OH, Fmoc-Pro-OH) activated with HBTU/HOBT for 3–5 hours per residue .
-
Cleavage : Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H₂O (95:2.5:2.5) liberates the peptide from resin .
Challenges :
-
Impurity Formation : Up to 15% side products (e.g., deletion sequences) require ion-exchange and reverse-phase chromatography (C18 columns) for purification .
-
Yield Limitations : Total crude peptide yield ranges from 78.8% to 85%, with final purified yields of ~25% .
Microwave-Assisted SPPS
The CN106397542A patent introduces microwave irradiation (20–40°C, 10–20 seconds per coupling cycle) to accelerate condensation reactions . This method reduces coupling times by 50–70% compared to traditional SPPS while maintaining >98% stepwise efficiency .
Advantages :
-
Faster Cycle Times : Complete synthesis in 48 hours vs. 7–10 days for conventional SPPS .
-
Reduced Solvent Use : DMF consumption decreased by 30% through optimized resin swelling .
Data Comparison :
Parameter | Traditional SPPS | Microwave SPPS |
---|---|---|
Coupling Time/Residue | 3–5 hours | 10–20 seconds |
Total Synthesis Time | 7–10 days | 2 days |
Crude Yield | 78.8% | 82.5% |
Purity Post-Purification | 98.2% | 97.8% |
Sustained-Release Microsphere Formulation
Double Emulsion Solvent Evaporation
The CN105169366A patent details a method for this compound acetate microspheres using poly(lactic-co-glycolic acid) (PLGA5050) :
-
Inner Phase : 40% this compound acetate aqueous solution.
-
Oil Phase : PLGA5050 dissolved in ethyl acetate/benzyl alcohol (19–25 mL ethyl acetate + 3.3–7.6 mL benzyl alcohol per 8 g PLGA) .
-
Emulsification : Homogenized at 1,500 rpm in 0.5% polyvinyl alcohol (PVA) solution containing 1% benzyl alcohol/ethyl acetate .
-
Stabilization : Stirred at 600 rpm (1 hour), heated to 40–45°C (1 hour), then cooled to 10°C for sieving .
-
Lyophilization : Freeze-dried to yield microspheres with 10.3–10.8% drug loading .
Critical Parameters :
-
Solvent Ratio : Ethyl acetate:benzyl alcohol at 3:1 minimizes burst release (8% at 24 hours) .
-
Temperature Control : Heating to 45°C ensures polymer coalescence, reducing surface porosity .
Pharmacokinetic Optimization
A 2024 clinical trial (PMC4939158 ) compared 3.75 mg this compound acetate microspheres (PLGA5050 2.5A) against traditional formulations :
Property | PLGA5050 2.5A | Standard PLGA |
---|---|---|
Burst Release (Day 1) | 9% | 12–15% |
AUC₀–₂₈ (h·ng/mL) | 134.42 | 110.8 |
Testosterone Suppression | 97.5% at Day 28 | 89.3% |
Mechanistic Insight :
PLGA5050’s 50:50 lactic/glycolic acid ratio enables zero-order release kinetics by balancing hydrophilicity and degradation rates .
Analytical and Purification Techniques
Chromatographic Purification
-
Ion Exchange : ShoDex IEC SP-420N resin with 5% acetic acid elution removes truncated peptides .
-
Reverse-Phase HPLC : Lichrospher RP-18 columns (20% acetonitrile/0.1% TFA) achieve >99% purity .
Yield Data :
Emerging Technologies and Challenges
Continuous Manufacturing
Pilot-scale studies suggest transitioning from batch to continuous SPPS could reduce solvent waste by 40% and improve throughput by 300% . However, real-time monitoring of coupling efficiency remains a technical hurdle.
Impurity Profiling
Analyse Chemischer Reaktionen
Arten von Reaktionen: Triptorelin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann am Methioninrest oxidiert werden, was zur Bildung von Methioninsulfoxid führt.
Reduktion: Reduktionsreaktionen können die Oxidation von Methioninsulfoxid zu Methionin umkehren.
Substitution: Substitutionsreaktionen können an den Aminosäureseitenketten auftreten, was zu Modifikationen in der Peptidstruktur führt
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).
Substitution: Verschiedene chemische Reagenzien, abhängig von der gewünschten Modifikation
Hauptprodukte, die gebildet werden:
Oxidation: Methioninsulfoxid.
Reduktion: Methionin.
Substitution: Modifizierte Peptide mit veränderten Seitenketten
Wissenschaftliche Forschungsanwendungen
Endocrine Disorders
- Polycystic Ovary Syndrome (PCOS) : Triptorelin has shown potential in normalizing LH and FSH levels in women with PCOS, thus restoring ovulatory function and mitigating symptoms associated with hyperandrogenism. Studies indicate that this compound can help rebalance the hormonal disruptions characteristic of PCOS, enhancing fertility prospects .
- Hypothalamic Amenorrhea (HA) : In individuals suffering from HA, this compound may restore GnRH pulsatility, promoting regular menstrual cycles and improving overall hormonal balance. This application is particularly significant for enhancing estrogen production, which can alleviate risks associated with estrogen deficiency such as osteoporosis .
Pediatric Use
- Central Precocious Puberty (CPP) : this compound is utilized in treating girls with CPP to suppress premature sexual development. A study indicated that a 3-month depot formulation effectively maintained suppressed LH levels in a majority of treated patients over a year .
Oncology
- Prostate Cancer : this compound is employed as a treatment option for advanced prostate cancer. Its ability to reduce testosterone levels makes it beneficial for managing hormone-sensitive tumors. Comparative studies have shown that this compound may offer advantages over other GnRH agonists like leuprorelin in terms of LH and testosterone suppression .
- Breast Cancer : Emerging research suggests that this compound could be integrated into nanoparticle-based drug delivery systems for breast cancer therapy, enhancing treatment efficacy while minimizing side effects .
Table 1: Efficacy of this compound in Endocrine Disorders
Condition | Mechanism of Action | Clinical Outcomes |
---|---|---|
Polycystic Ovary Syndrome | Normalizes LH/FSH levels; restores ovulation | Improved fertility; reduced hyperandrogenism |
Hypothalamic Amenorrhea | Restores GnRH pulsatility; enhances estrogen production | Regular menstrual cycles; improved bone health |
Central Precocious Puberty | Suppresses premature sexual development | Maintained appropriate growth patterns |
Table 2: this compound Use in Oncology
Cancer Type | Treatment Objective | Results |
---|---|---|
Prostate Cancer | Hormonal suppression | Significant reduction in testosterone levels; improved survival rates |
Breast Cancer | Enhanced drug delivery via nanoparticles | Promising clinical outcomes; reduced systemic toxicity |
Case Studies
- Polycystic Ovary Syndrome : A clinical trial involving women with PCOS demonstrated that administration of this compound led to normalized LH and FSH levels within three months, significantly improving ovulatory function and reducing symptoms associated with hyperandrogenism.
- Central Precocious Puberty : In a retrospective study involving 106 girls treated with this compound, over 90% exhibited adequately suppressed LH levels after six months, confirming its efficacy in managing CPP without adverse effects on growth or bone maturation .
- Prostate Cancer : A comparative study highlighted that patients receiving this compound showed superior suppression of testosterone compared to those treated with alternative GnRH agonists, contributing to better management of advanced prostate cancer .
Wirkmechanismus
Triptorelin acts as an agonist analog of gonadotropin-releasing hormone (GnRH). It binds to GnRH receptors in the pituitary gland, leading to an initial surge in LH and FSH secretion. continuous administration results in the downregulation of GnRH receptors, leading to a sustained decrease in LH and FSH levels. This suppression reduces the production of testosterone in males and estrogen in females, effectively treating hormone-responsive conditions .
Vergleich Mit ähnlichen Verbindungen
Comparison with Other GnRH Agonists
Triptorelin vs. Leuprolide
- Testosterone Suppression : this compound induces castration-level testosterone (<50 ng/dL) more rapidly than leuprolide in some studies. However, both achieve equivalent long-term suppression .
- Safety : Intramuscular this compound causes fewer injection-site reactions (e.g., burning, erythema) compared to subcutaneous leuprolide .
- Clinical Efficacy : In prostate cancer, this compound and leuprolide show similar reductions in prostate-specific antigen (PSA) and disease progression rates .
This compound vs. Buserelin
- In Vitro Fertilization (IVF) : Both drugs yield comparable oocyte retrieval rates, fertilization rates, and pregnancy rates. However, this compound requires higher doses of follicle-stimulating hormone (FSH) for ovarian stimulation, suggesting stronger pituitary suppression .
This compound vs. New GnRH Analogues
- A novel GnRH analogue (structural modification: hydrophobic groups between Leu7 and Arg8) demonstrated stronger receptor interaction in silico due to enhanced π-stacking and hydrogen bonding. However, in vivo anticancer efficacy relative to this compound remains under investigation .
Comparison of this compound Formulations
This compound Acetate (1-month) vs. This compound Pamoate (3-month)
- Endometriosis: Efficacy: Both formulations achieve chemical castration (E2 ≤ 50 pg/mL) in >98% of patients by week 12. The 3-month pamoate formulation shows a more sustained E2 suppression and delayed menses recovery (median 179 vs. 85 days) . Safety: Hot flashes and night sweats are common with both. No significant differences in adverse event rates .
- Central Precocious Puberty :
Brand Comparisons: Microrelin vs. Diphereline
- Prostate Cancer :
Combination Therapies
This compound + Aromatase Inhibitors
- In premenopausal breast cancer, combining this compound with formestane (4-OHA) suppresses estradiol by 97.3% (vs. 86.9% with this compound alone) and estrone sulfate by 80.5% (vs. 56.7%). This synergy enhances estrogen blockade without increasing toxicity .
This compound + Radiotherapy/Nanoparticles
- Conjugation with bismuth sulfide nanoparticles enhances radiosensitivity in breast cancer models, leveraging this compound’s tumor-targeting properties .
Key Research Findings
Biologische Aktivität
Triptorelin is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH), primarily utilized in the treatment of hormone-sensitive conditions such as prostate cancer and central precocious puberty (CPP). Its biological activity is characterized by its ability to modulate hormonal levels, particularly through the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to decreased testosterone production. This article explores the pharmacodynamics, mechanisms of action, clinical applications, and recent research findings related to this compound.
This compound functions as a GnRH agonist, initially stimulating the release of LH and FSH from the pituitary gland. However, with continuous administration, it leads to downregulation of GnRH receptors, resulting in decreased secretion of these hormones and subsequent suppression of sex steroid levels. This mechanism is crucial for its therapeutic effects in various conditions.
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its biological activity:
- Absorption : After intramuscular injection, this compound exhibits a two-phase absorption pattern, with peak plasma concentrations occurring approximately 4 hours post-administration.
- Half-Life : The half-life varies based on administration route and patient condition, with reported values ranging from 6 minutes to several hours depending on the formulation used.
- Distribution : It is distributed throughout the body, with hepatic and renal pathways playing significant roles in its elimination.
Table 1: Pharmacokinetic Parameters
Parameter | Healthy Adults | Adults with Renal Impairment | Adults with Hepatic Impairment |
---|---|---|---|
Cmax (ng/mL) | 48.2 ± 11.8 | 45.6 ± 20.5 | Not specified |
AUCinf (h·ng/mL) | 36.1 ± 5.8 | 69.9 ± 24.6 | Not specified |
Clearance (mL/min) | 211.9 ± 31.6 | 120.0 ± 45.0 | Not specified |
Half-Life (h) | 2.81 ± 1.21 | 6.56 ± 1.25 | Not specified |
Prostate Cancer Treatment
This compound is widely used for managing advanced prostate cancer by inducing chemical castration through sustained suppression of testosterone levels. Clinical studies have demonstrated its efficacy in reducing tumor size and delaying disease progression.
Management of Central Precocious Puberty
In children diagnosed with CPP, this compound helps delay premature sexual development by inhibiting premature activation of the hypothalamic-pituitary-gonadal axis. Research has shown significant reductions in urinary metabolites associated with altered metabolic pathways in CPP patients following treatment with this compound .
Case Study: Efficacy in CPP
A study involving children treated with this compound demonstrated normalization of three major metabolic pathways—catecholamine metabolism, serotonin metabolism, and tricarboxylic acid cycle—indicating effective hormonal regulation .
Recent Research Findings
Recent studies have focused on enhancing the biological activity and cellular uptake of this compound through novel formulations:
- Conjugates with Tris(4-methoxyphenyl) Methanol : New derivatives have been synthesized that improve cellular uptake and exhibit enhanced antiproliferative effects against various cancer cell lines . In vitro studies showed that these conjugates significantly inhibited cell proliferation compared to standard this compound formulations.
- Sustained Release Formulations : Research on injectable silica-triptorelin acetate depots has shown comparable pharmacodynamic effects to conventional formulations while providing sustained release over extended periods .
Q & A
Basic Research Questions
Q. What are the primary research applications of Triptorelin in endocrine and reproductive studies?
this compound, a GnRH agonist, is widely used to investigate hormone-dependent pathways, particularly in prostate cancer, central precocious puberty (CPP), and fertility regulation. Key applications include:
- Hormone Suppression Studies : Evaluating its downregulation of LH/FSH after an initial surge, critical for androgen deprivation in prostate cancer .
- Diagnostic Accuracy : Validating its use in CPP via LH concentration cut-offs (e.g., ≥3.4 IU/L at 180 minutes post-injection, with 93.3% diagnostic accuracy) .
- Comparative Pharmacokinetics : Assessing sustained-release formulations (1-, 3-, 6-month) for dosing flexibility in longitudinal studies .
Q. How do researchers standardize experimental models for this compound administration in preclinical studies?
- Dosage and Formulations : Use sustained-release formulations to mimic clinical dosing intervals. For CPP models, monitor LH surges at 180-minute intervals to align with diagnostic protocols .
- Animal Models : Select species with homologous hypothalamic-pituitary-gonadal (HPG) axis responses. Include controls for GnRH receptor desensitization effects .
- Data Collection : Measure serum testosterone (males) or estradiol (females) alongside LH/FSH to capture downstream hormonal effects .
Q. What statistical methods are recommended for analyzing this compound’s diagnostic or therapeutic efficacy?
- ROC Analysis : Determine optimal LH cut-offs (e.g., ≥3.4 IU/L for CPP diagnosis; AUC = 0.973) .
- Longitudinal Data : Use mixed-effects models to account for repeated hormone measurements and inter-individual variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across clinical formulations?
- Population Stratification : Account for genetic polymorphisms in GnRH receptor expression that may influence response variability .
Q. What are the critical considerations for establishing diagnostic thresholds in this compound-stimulated LH testing?
- Timing of Measurements : Prioritize 180-minute post-injection LH levels, as this interval shows the highest diagnostic accuracy (sensitivity: 96.9%; specificity: 89.3%) .
- Population-Specific Cut-offs : Adjust thresholds based on age, Tanner stage, or ethnicity in CPP cohorts to reduce false positives .
- Assay Standardization : Use ultrasensitive immunoassays validated for low hormone concentrations to minimize inter-lab variability .
Q. How should researchers design longitudinal studies to evaluate this compound’s long-term endocrine effects?
- Monitoring Protocols : Schedule regular assessments of bone density, lipid profiles, and cognitive function to capture off-target effects of prolonged hormone suppression .
- Control Groups : Include patients receiving intermittent androgen deprivation therapy (IADT) to compare with continuous this compound regimens .
- Ethical Frameworks : Align with NIH guidelines for preclinical reporting, ensuring transparency in data collection and adverse event documentation .
Q. Methodological Guidance
Q. What frameworks are optimal for formulating this compound-related research questions?
- PICO Framework : Define P opulation (e.g., prostate cancer patients), I ntervention (this compound 3-month formulation), C omparison (Leuprorelin), and O utcome (testosterone suppression rate) .
- FINER Criteria : Ensure questions are F easible (e.g., accessible patient cohorts), I nteresting (mechanistic insights), N ovel (comparisons with newer hormonal agents), E thical, and R elevant (clinical guidelines updates) .
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed Protocols : Publish injection techniques (IM vs. SC), storage conditions (e.g., refrigeration requirements), and batch-specific purity data (>98% for acetate formulations) .
- Open Data Practices : Share raw hormone datasets and assay calibration details in supplementary materials to facilitate meta-analyses .
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50-,51-,52-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKHXGOKWPXYNA-PGBVPBMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H82N18O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048375 | |
Record name | Triptorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57773-63-4 | |
Record name | Triptorelin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057773634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triptorelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06825 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Triptorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-oxo-D-prolyl-L-histidyl-Ltryptophyl-L-seryl-Ltyrosyl-3-(1H-indol-2-yl)-L-alanylleucyl-L-arginyl-L-prolylglycinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.